

Preclinical Powerhouses: A Comparative Guide to 4-Aminopyrazole Analogs in Drug Discovery

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Compound of Interest

Compound Name: 4-Amino-1,3,5-trimethylpyrazole
hydrochloride

Cat. No.: B581376

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For researchers, scientists, and drug development professionals, the pyrazole scaffold remains a cornerstone of medicinal chemistry. Within this diverse family, 4-aminopyrazole derivatives have emerged as particularly promising candidates for a range of therapeutic applications. This guide provides a comparative preclinical evaluation of various 4-aminopyrazole analogs, offering a comprehensive overview of their biological activities, supported by experimental data and detailed methodologies.

This publication synthesizes preclinical data on a variety of 4-aminopyrazole analogs, focusing on their anticancer, anti-inflammatory, and antioxidant properties. While specific data for **4-Amino-1,3,5-trimethylpyrazole hydrochloride** is limited in publicly available literature, this guide draws comparisons from structurally related analogs to provide a valuable resource for researchers in the field.

Performance Comparison of 4-Aminopyrazole Analogs

The following tables summarize the in vitro and in vivo activities of several classes of 4-aminopyrazole analogs from recent preclinical studies.

Table 1: In Vitro Anticancer Activity of 4-Amino-(1H)-pyrazole Derivatives as JAK Inhibitors

Compound ID	Target Cell Line	IC50 (μM)	Target Kinase	Kinase IC50 (nM)	Reference
3a	HEL, K562, PC-3, MCF-7, MOLT4	Potent across all lines	JAK1/2/3	-	[1]
3c	HEL, K562, PC-3, MCF-7, MOLT4	Potent across all lines	JAK1/2/3	-	[1]
3e	HEL, K562, PC-3, MCF-7, MOLT4	Potent across all lines	JAK1/2/3	-	[1]
3f	HEL, K562, PC-3, MCF-7, MOLT4	Potent across all lines	JAK1/2/3	3.4, 2.2, 3.5	[1]
11b	HEL	0.35	JAK1/2/3	-	[1]
K562	0.37	[1]			
Ruxolitinib	-	-	JAK1/2/3	-	[1]

Data synthesized from a study on 4-amino-(1H)-pyrazole derivatives as potent JAK inhibitors for cancer treatment.[1]

Table 2: In Vitro and In Vivo Activity of Trifluoromethyl-Containing 4-Aminopyrazoles

Compound Class	Activity	In Vitro Results	In Vivo Model	In Vivo Results	Reference
N-Unsubstituted 4-nitrosopyrazoles	Tuberculostatic	MIC up to 0.36 µg/mL	-	-	[2]
Antibacterial (S. pyogenes)	MIC up to 7.8 µg/mL	-	-	[2]	
4-Nitroso-1-methyl-5-phenylpyrazole	Antimycotic	MIC 0.38-12.5 µg/mL	-	-	[2]
N-Unsubstituted 4-aminopyrazoles	Antioxidant	High radical-scavenging activity (ABTS test)	-	-	[2]
1-Methyl-5-phenyl-3-trifluoromethylpyrazol-4-aminium chloride	Anticancer	SI > 1351 (HeLa cells)	-	-	[2]
4-Nitroso- and 4-aminopyrazoles (with 5-phenyl fragment)	Analgesic	-	"Hot plate" test	Pronounced activity	[2]

This table summarizes the diverse biological activities of trifluoromethyl-containing 4-amino- and 4-nitrosopyrazoles.[2]

Table 3: Antioxidant Activity of 4-Aminopyrazol-5-ol Analogs

Compound ID	ABTS Test (Radical Scavenging)	FRAP Test (Ferric Reducing Activity)	Reference
4a, 4c, 4d (Ph-substituted)	-	High activity	[3]
4e, 4g, 4h, 4j (NH-unsubstituted)	High activity	High activity	[3]
CF3-EDA	Equal to EDA and Trolox	20% lower than EDA	[3]
EDA (Edaravone)	Standard	Standard	[3]
Trolox	Standard	Standard	[3]

This table showcases the antioxidant potential of various 4-aminopyrazol-5-ol analogs compared to the standard drug Edaravone (EDA) and Trolox.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of key experimental protocols cited in the evaluation of 4-aminopyrazole analogs.

In Vitro Kinase Inhibition Assay (for JAK inhibitors)

The in vitro kinase inhibitory activities of the 4-amino-(1H)-pyrazole derivatives against JAK1, JAK2, and JAK3 were determined using a kinase assay kit.[1] The assays were typically performed at various concentrations of the test compounds (e.g., 10, 1, and 0.1 μ M, and 40 and 20 nM).[1] Staurosporine and Ruxolitinib were used as positive controls.[1] The percentage of inhibition was calculated and IC50 values were determined for the most potent compounds.

[1]

Cell-Based Cytotoxicity Assays

The anticancer activity of the synthesized compounds was evaluated in vitro against a panel of human cancer cell lines.[1][4] The most common method used is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4] This colorimetric assay measures cell metabolic activity as an indicator of cell viability. Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 72 hours). The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[4]

In Vivo Analgesic and Anti-inflammatory Activity

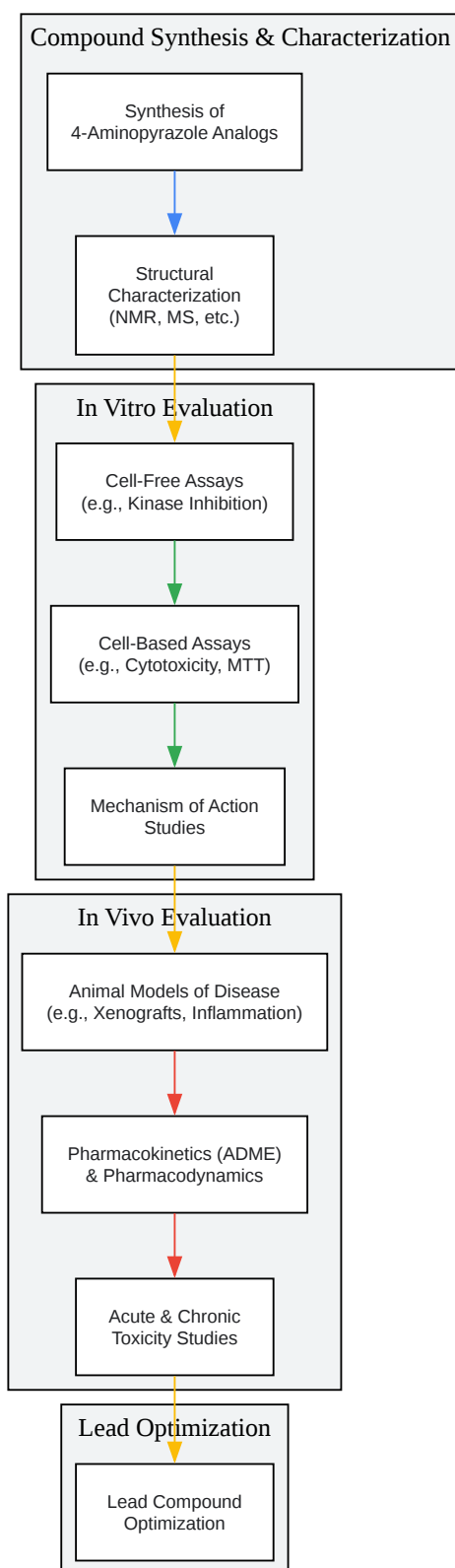
The analgesic and anti-inflammatory properties of 4-aminopyrazole derivatives have been evaluated in vivo.[2] The "hot plate" test is a common method to assess analgesic activity, where the latency of the animal's response to a thermal stimulus is measured.[2] For anti-inflammatory activity, the carrageenan-induced paw edema model in rats is frequently used. The reduction in paw volume after administration of the test compound compared to a control group indicates anti-inflammatory efficacy.[2]

Antioxidant Activity Assays

The antioxidant capacity of 4-aminopyrazole analogs is often assessed using multiple in vitro assays.[2][3] The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay and the FRAP (ferric reducing antioxidant power) assay are two widely used methods.[3] The ABTS assay measures the ability of a compound to scavenge stable radical cations, while the FRAP assay determines the ferric reducing ability of a substance.[3]

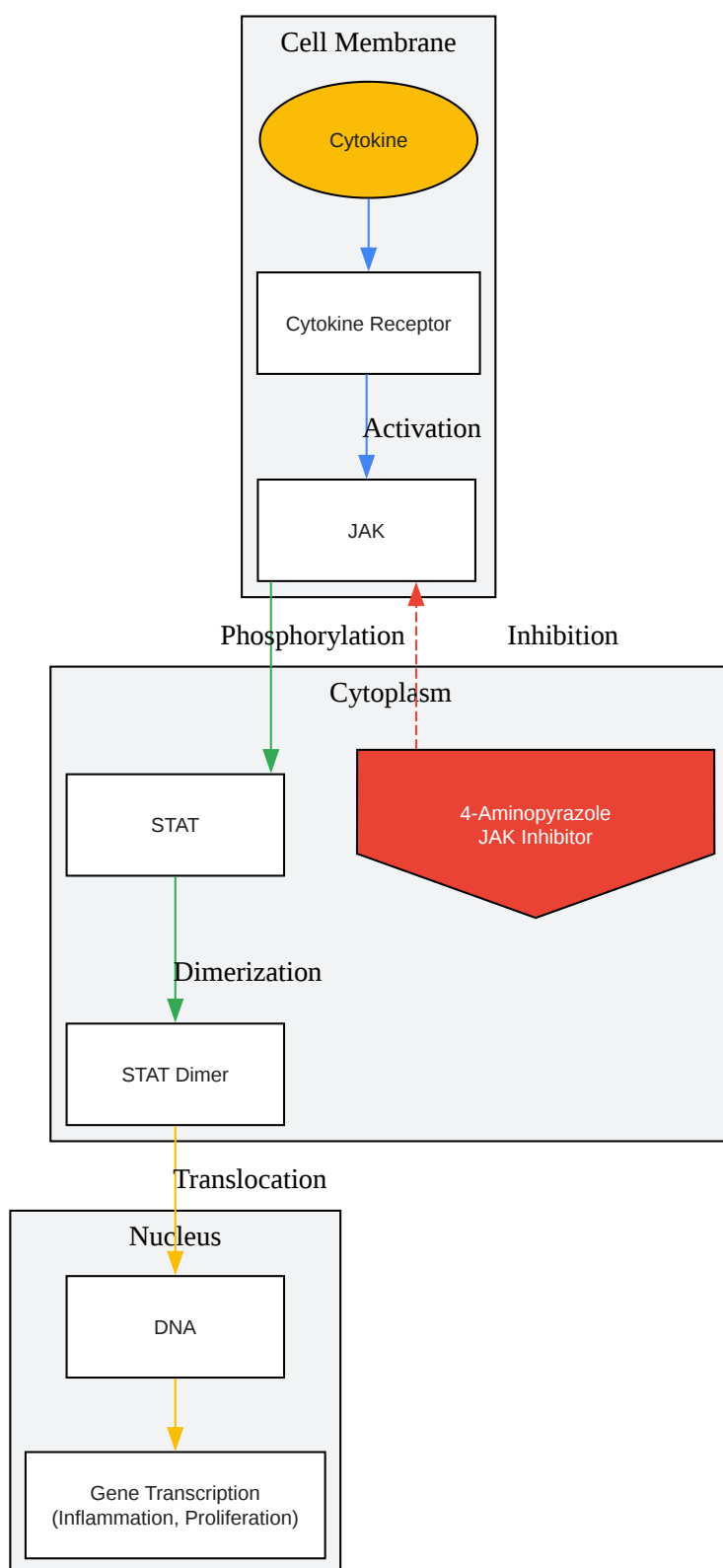
Visualizing the Pathways and Processes

To better understand the mechanisms of action and experimental designs, the following diagrams illustrate key signaling pathways and a generalized workflow for preclinical evaluation.



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Caption: Generalized workflow for the preclinical evaluation of novel drug candidates.



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Caption: The JAK/STAT signaling pathway and the inhibitory action of 4-aminopyrazole analogs.

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